N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Radical cyclizations are fundamental in organic synthesis for constructing carbo- and heterocyclic compounds, including natural products and potentially pharmacologically active materials. The control of regiochemistry in radical cyclizations is critical for synthesizing complex molecules with precise structural configurations. These methodologies are applicable for creating tetrahydroisoquinoline derivatives, which are structurally related to the compound . Such processes allow for the synthesis of therapeutically important materials through controlled cyclization mechanisms (Ishibashi & Tamura, 2004).
Pharmacological Applications
Tetrahydroisoquinolines, to which the compound is structurally related, serve as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. These compounds have been explored for their anticancer, neuroprotective, and antimicrobial properties. For example, certain tetrahydroisoquinoline derivatives have been patented for their therapeutic potential in treating diseases like cancer and malaria (Singh & Shah, 2017). The exploration of these derivatives underscores the significance of tetrahydroisoquinoline structures in developing novel pharmacotherapies.
Environmental Science
The environmental fate and behavior of chemical compounds, including potential degradation products of complex molecules like the one , are of interest in aquatic environments. Studies on related structures, such as parabens, illustrate the methodologies for assessing the persistence, biodegradation, and toxicological impact of synthetic compounds in water bodies. These investigations help understand how chemical substances, through their application in pharmaceuticals and personal care products, affect ecosystems and human health (Haman et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its properties and potential applications. For example, if it’s a promising drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-19-4-2-3-16-12-20(29-21(16)19)22(26)24-18-8-7-14-9-10-25(13-17(14)11-18)23(27)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSSMTBBXBWNDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.